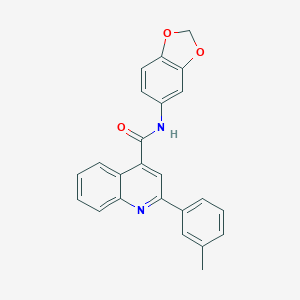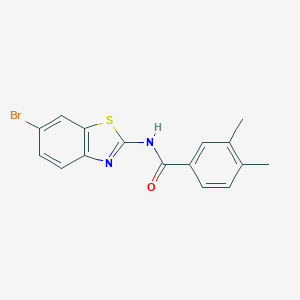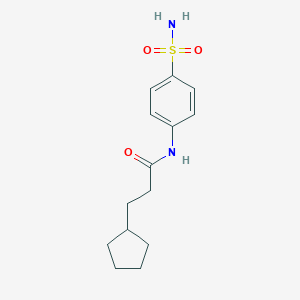![molecular formula C21H20INO5 B443251 ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE](/img/structure/B443251.png)
ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is characterized by its unique combination of ethoxy, iodo, and indole groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE typically involves multiple steps, starting with the preparation of the indole derivative. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions.
Ethoxy Group Addition: This step involves the ethylation of the phenolic hydroxyl group using ethyl iodide or ethyl bromide in the presence of a base.
Final Coupling: The final step involves coupling the indole derivative with ethyl bromoacetate in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Análisis De Reacciones Químicas
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions, leading to a variety of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling, facilitated by palladium catalysts, to form complex biaryl structures.
Aplicaciones Científicas De Investigación
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules, making it a valuable tool in the study of biological pathways and mechanisms.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels. The exact pathways and targets depend on the specific biological context and the derivative being studied.
Comparación Con Compuestos Similares
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: A structural analog with different biological activities.
The uniqueness of ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C21H20INO5 |
|---|---|
Peso molecular |
493.3g/mol |
Nombre IUPAC |
ethyl 2-[2-ethoxy-6-iodo-4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H20INO5/c1-3-26-18-11-13(10-16(22)20(18)28-12-19(24)27-4-2)9-15-14-7-5-6-8-17(14)23-21(15)25/h5-11H,3-4,12H2,1-2H3,(H,23,25)/b15-9- |
Clave InChI |
SRSPFZYWVFPJMH-DHDCSXOGSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)I)OCC(=O)OCC |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)I)OCC(=O)OCC |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)I)OCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(5-bromo-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B443168.png)
![4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B443170.png)


![3-(2,6-dichlorophenyl)-N-[2-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)ethyl]-5-methylisoxazole-4-carboxamide](/img/structure/B443177.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B443184.png)





